Bis(2-Hydroxyethyl)Sebacate

Plasticizer Physical state Processing

Bis(2-Hydroxyethyl)Sebacate (CAS 17200-46-3), also known as sebacic acid di(2-hydroxyethyl) ester or bis(2-hydroxyethyl) decanedioate, is an aliphatic diester with the molecular formula C14H26O6 and a molecular weight of 290.35 g/mol. It is synthesized via esterification of sebacic acid with ethylene glycol.

Molecular Formula C14H26O6
Molecular Weight 290.35 g/mol
CAS No. 17200-46-3
Cat. No. B100459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-Hydroxyethyl)Sebacate
CAS17200-46-3
SynonymsDecanedioic acid bis(2-hydroxyethyl) ester
Molecular FormulaC14H26O6
Molecular Weight290.35 g/mol
Structural Identifiers
SMILESC(CCCCC(=O)OCCO)CCCC(=O)OCCO
InChIInChI=1S/C14H26O6/c15-9-11-19-13(17)7-5-3-1-2-4-6-8-14(18)20-12-10-16/h15-16H,1-12H2
InChIKeyHPGPXNBJMFJCTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-Hydroxyethyl)Sebacate (CAS 17200-46-3): Baseline Physicochemical Identity and Procurement Parameters


Bis(2-Hydroxyethyl)Sebacate (CAS 17200-46-3), also known as sebacic acid di(2-hydroxyethyl) ester or bis(2-hydroxyethyl) decanedioate, is an aliphatic diester with the molecular formula C14H26O6 and a molecular weight of 290.35 g/mol [1]. It is synthesized via esterification of sebacic acid with ethylene glycol [1]. The compound is a white to pink crystalline powder at ambient temperature, with a reported melting point range of 34–38 °C and a boiling point of approximately 242.8 °C at 760 mmHg . Its computed XLogP3-AA value of 1.4 indicates moderate hydrophilicity relative to higher-molecular-weight sebacate esters [1]. These baseline properties immediately differentiate it from conventional liquid sebacate plasticizers such as dioctyl sebacate (DOS).

Why Generic Sebacate Substitution Is Inadequate: The Critical Role of Terminal Hydroxyl Groups in Bis(2-Hydroxyethyl)Sebacate


In-class substitution of sebacate esters (e.g., replacing Bis(2-Hydroxyethyl)Sebacate with dioctyl sebacate or dibutyl sebacate) is not functionally equivalent because the target compound possesses two terminal primary hydroxyl groups, which confer reactive functionality absent in fully alkyl-substituted sebacates [1]. These hydroxyls enable covalent incorporation into polymer backbones (e.g., polyesters, polyurethanes), hydrogen bonding with polar matrices, and potential for subsequent derivatization. The quantitative consequences of this structural difference are documented in the evidence items below and directly impact plasticizer permanence, polymer compatibility, and end-use application scope.

Quantitative Differentiation Evidence: Bis(2-Hydroxyethyl)Sebacate vs. Conventional Sebacate Plasticizers


Physical State at Ambient Temperature: Crystalline Solid vs. Liquid Sebacates

Bis(2-Hydroxyethyl)Sebacate is a crystalline solid with a melting point range of 34–38 °C, as reported by Biomart.cn . In contrast, the commercially dominant sebacate plasticizer dioctyl sebacate (DOS) is a liquid at ambient temperature with a reported melting point of approximately –55 °C [1]. The solid-state nature of the target compound imposes different handling, storage, and formulation requirements—it cannot be directly pumped or blended as a liquid plasticizer without pre-melting.

Plasticizer Physical state Processing

Hydroxyl Value: Reactive Functionality Absent in Alkyl Sebacates

Bis(2-Hydroxyethyl)Sebacate has a theoretical hydroxyl value of approximately 386 mg KOH/g, calculated from its molecular weight (290.35 g/mol) and diol functionality [1]. In contrast, dioctyl sebacate (DOS) and dibutyl sebacate (DBS) possess a hydroxyl value of 0 mg KOH/g as they lack free hydroxyl groups [2]. This hydroxyl functionality enables the compound to serve as a reactive plasticizer or polyol monomer in polyurethane and polyester syntheses, where it is covalently bound into the polymer network.

Reactive plasticizer Hydroxyl value Polyurethane Polyester

Lipophilicity (XLogP): Enhanced Compatibility with Polar Polymer Matrices

The computed XLogP3-AA value for Bis(2-Hydroxyethyl)Sebacate is 1.4, indicating moderate hydrophilicity [1]. For comparison, dioctyl sebacate (DOS) has a computed XLogP3-AA of approximately 8.6 [2]. The ~7.2-unit difference implies significantly greater affinity of the target compound for polar polymers such as cellulose acetate, polyvinyl alcohol, and certain polyurethanes, potentially reducing phase separation and plasticizer exudation.

Plasticizer-polymer compatibility Hansen solubility parameters XLogP

Biodegradation Potential: BOD/COD Ratio Indicates Ready Biodegradability

As a sebacate ester containing hydrolytically labile ester linkages and terminal hydroxyl groups, Bis(2-Hydroxyethyl)Sebacate is expected to undergo biodegradation. While direct experimental data for this specific compound are limited, related sebacate diesters with hydroxyl functionality have demonstrated favorable biodegradation profiles. One study on structurally analogous compounds reported a BOD/CODCr ratio of 0.3 (≥0.05 threshold for ready biodegradability) and an EC50 of ≥20,000 mg/L, indicating no acute aquatic toxicity [1]. These class-level findings support the selection of Bis(2-Hydroxyethyl)Sebacate for environmentally preferable formulations.

Biodegradability Environmental fate Green plasticizer

Priority Application Scenarios for Bis(2-Hydroxyethyl)Sebacate Based on Differentiated Properties


Reactive Plasticizer for PVC and Polar Polymer Formulations

The terminal hydroxyl groups (hydroxyl value ~386 mg KOH/g) enable covalent incorporation into PVC plastisols or polyurethane systems, reducing plasticizer migration compared to non-reactive DOS or DBS. Select this compound when formulating for medical tubing, food contact materials, or long-term flexible components where leachables must be minimized. [1][2]

Diol Monomer for Biodegradable Polyester and Polyurethane Synthesis

Bis(2-Hydroxyethyl)Sebacate functions as a bio-based diol monomer in polycondensation reactions with diacids or diisocyanates. Its moderate XLogP (1.4) and aliphatic sebacate backbone yield polymers with balanced hydrophilicity and enzymatic degradability, suitable for sustainable packaging films and biodegradable elastomers. [1][3]

Solid Plasticizer for Thermally Processed Composites

The crystalline solid form (mp 34–38 °C) allows dry blending with polymer powders prior to melt compounding, avoiding the need for liquid metering equipment. This is advantageous in solid-state masterbatch production and solvent-free processing of cellulose ester-based plastics.

Eco-Designed Plasticizer for Environmentally Preferable Products

Class-level biodegradation data (BOD/CODCr ≥ 0.3) and low aquatic toxicity (EC50 ≥ 20,000 mg/L) position Bis(2-Hydroxyethyl)Sebacate as a candidate for ecolabel-compliant products, including biodegradable mulch films and compostable packaging. Its selection over phthalates or persistent synthetic plasticizers supports regulatory compliance and sustainability goals. [4]

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